MI-223

Mcl-1 Drug Discovery Binding Affinity

MI-223 (CAS 907166-59-0) is a first-in-class small molecule that specifically binds to the BH1 domain of the Mcl-1 protein with a binding affinity (Kd) of 160 nM. Unlike standard Mcl-1 inhibitors that act as BH3-mimetics to block anti-apoptotic activity, MI-223 was discovered through a docking strategy targeting the Mcl-1 BH1 domain.

Molecular Formula C23H18ClN3O3
Molecular Weight 419.87
CAS No. 907166-59-0
Cat. No. B609021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMI-223
CAS907166-59-0
SynonymsNSC-320223;  NSC 320223;  NSC320223;  Mcl-1 inhibitor223;  Mcl-1 inhibitor 223;  Mcl-1 inhibitor-223;  MI223;  MI 223;  MI-223
Molecular FormulaC23H18ClN3O3
Molecular Weight419.87
Structural Identifiers
SMILESO=C1N(/N=C/C2=CC=CC(OCC)=C2O)C(C3=CC=CC=C3Cl)=NC4=C1C=CC=C4
InChIInChI=1S/C23H18ClN3O3/c1-2-30-20-13-7-8-15(21(20)28)14-25-27-22(16-9-3-5-11-18(16)24)26-19-12-6-4-10-17(19)23(27)29/h3-14,28H,2H2,1H3/b25-14+
InChIKeyDMEZDUZTJMMDKT-AFUMVMLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MI-223 (NSC 320223) Procurement Guide: A Mechanism-Specific Mcl-1 BH1 Domain Inhibitor for DNA Repair Research


MI-223 (CAS 907166-59-0) is a first-in-class small molecule that specifically binds to the BH1 domain of the Mcl-1 protein with a binding affinity (Kd) of 160 nM [1]. Unlike standard Mcl-1 inhibitors that act as BH3-mimetics to block anti-apoptotic activity, MI-223 was discovered through a docking strategy targeting the Mcl-1 BH1 domain. Its mechanism uniquely disrupts the Mcl-1/Ku protein complex, a critical interaction that promotes homologous recombination (HR) DNA repair, without broadly antagonizing the pro-survival functions of Mcl-1 [1]. This chemical probe enables selective functional dissection of Mcl-1's role in DNA damage response pathways.

Why Standard Mcl-1 BH3-Mimetics Cannot Substitute for MI-223's Targeted HR Repair Function


Generic in-class substitution with standard Mcl-1 inhibitors (e.g., S63845, AZD5991) is mechanistically futile for investigating DNA repair biology. These agents are BH3-mimetics that occupy the BH3-binding groove of Mcl-1 to block its anti-apoptotic sequestration of pro-apoptotic proteins like BAK/BAX. In contrast, MI-223 binds to a distinct allosteric site within the BH1 domain [1]. This binding does not prevent Mcl-1 from neutralizing BAK/BAX but instead selectively displaces the Ku70/Ku80 heterodimer, which is essential for non-homologous end joining (NHEJ) suppression. Consequently, MI-223 inhibits Mcl-1-stimulated homologous recombination (HR) repair, a function pharmacologically inaccessible to BH3-domain antagonists [1]. The resulting sensitization to replication stress agents like olaparib is a unique phenotype driven by DNA repair modulation, not apoptosis induction.

Quantitative Differentiation of MI-223: Evidence for Superior DNA Repair Inhibition Over BH3-Mimetics


MI-223 Engages a Distinct BH1 Domain Binding Pocket Compared to BH3-Mimetic Inhibitors

MI-223 directly binds to the BH1 domain of Mcl-1 with a Kd of 160 nM, a binding pocket distinct from the BH3-binding groove targeted by standard clinical Mcl-1 inhibitors [1]. Isothermal titration calorimetry (ITC) confirmed that deletion of the BH1 domain (ΔBH1 mutant) completely abolishes MI-223 binding, whereas BH3-mimetics like A-1210477 and S63845 bind to the BH3-binding groove and do not require the BH1 domain for engagement [1]. This differential binding site occupancy is a critical structural determinant for functional selectivity.

Mcl-1 Drug Discovery Binding Affinity Chemical Probe

MI-223 Potently Disrupts Mcl-1/Ku Complex Formation and Inhibits HR Repair

MI-223 disrupts the interaction between Mcl-1 and the Ku70/Ku80 heterodimer, which is required for Mcl-1 to suppress NHEJ and promote HR. Quantitative co-immunoprecipitation (co-IP) assays in H1299 lung cancer cells showed a dose-dependent decrease in Mcl-1-bound Ku70/Ku80 following MI-223 treatment [1]. Functionally, this translates to a dose-dependent inhibition of HR repair efficiency in the DR-GFP reporter assay in H1299 cells, with near-complete suppression of HR at 4 μM MI-223 [1]. In contrast, Mcl-1 BH3-mimetics targeting anti-apoptotic function do not disrupt Mcl-1/Ku complexes or suppress HR-mediated DNA repair.

Homologous Recombination DNA Repair Protein-Protein Interaction RAD51

MI-223 Exhibits Strong In Vitro Synergy with Olaparib, Enhancing DNA Replication Stress

MI-223 strongly sensitizes H1299 lung cancer cells to the PARP inhibitor olaparib. A combination of 2 μM MI-223 with 2 μM olaparib resulted in a profound reduction in colony formation, an effect significantly greater than either agent alone [1]. This synergy is driven by the combination-induced increase in DNA replication stress, as evidenced by a drastic increase in γ-H2AX foci formation, a marker of DNA double-strand breaks. This contrasts with standard Mcl-1 BH3-mimetics, which primarily induce apoptosis via BAK/BAX activation and do not produce the same degree of synthetic lethality with PARP inhibitors in this context.

Synthetic Lethality PARP Inhibitor Olaparib Lung Cancer

Combined MI-223 and Olaparib Treatment Suppresses Lung Cancer Xenografts In Vivo

In an H1299 lung cancer xenograft model in nu/nu nude mice, the combination of MI-223 (40 mg/kg) and olaparib (40 mg/kg) administered over 3 weeks resulted in a significantly greater suppression of tumor growth compared to either monotherapy [1]. Quantitative analysis of tumor tissues at the study endpoint showed a marked decrease in Ki-67 proliferation index and a significant increase in γ-H2AX, confirming sustained DNA damage in vivo. This in vivo proof-of-concept demonstrates the translational potential of MI-223-based combinations, a feature distinct from Mcl-1 BH3-mimetics which have shown limited efficacy in similar DNA repair-focused treatment paradigms.

Xenograft In Vivo Efficacy Preclinical Tumor Volume

High-Impact Research Applications for MI-223: DNA Repair and Cancer Therapy


Decoupling Mcl-1's DNA Repair and Anti-Apoptotic Functions in CRISPR or Drug Perturbation Screens

Employ MI-223 as a chemical probe to selectively inhibit the HR-regulatory function of Mcl-1. In genetic screens or chemical biology experiments, use MI-223 alongside a BH3-mimetic like S63845 to dissect which molecular phenotypes are dependent on Mcl-1's Ku-binding/HDR function versus its canonical anti-apoptotic role. The BH1 domain specificity validated by ITC (Kd = 160 nM) [1] ensures precise target engagement for mechanistic studies.

Developing Synthetic Lethality Treatment Strategies for PARP Inhibitor-Resistant Tumors

Utilize MI-223 in HR-proficient PARP inhibitor-resistant cancer models. The demonstrated synergy with olaparib in H1299 NSCLC cells [1] provides a validated starting point for synthetic lethality screens. Administer MI-223 at 2-4 μM in vitro or 40 mg/kg in vivo to mimic PARPi-resistance conditions and evaluate the restoration of therapeutic sensitivity through forced HR suppression.

Investigating Mcl-1/Ku70/Ku80 Complex Dynamics in Cell Cycle-Dependent DNA Repair

MI-223 is the critical tool for studying the Mcl-1/Ku interaction that peaks during S/G2 phase to suppress NHEJ and promote HR [1]. Use MI-223 in synchronized cell populations to map the spatiotemporal dynamics of Mcl-1/Ku complex formation and its competition with DNA-PKcs at DSB sites, providing unique insights into DSB repair pathway choice.

Preclinical In Vivo Validation of Mcl-1-Directed DNA Repair Inhibitors

Leverage the published in vivo protocol using 40 mg/kg MI-223 in H1299 xenograft models [1] as a reference for tumor growth inhibition studies. This application is ideal for comparing novel Mcl-1 DNA repair inhibitors head-to-head against MI-223 as the established benchmark compound, with Ki-67 and γ-H2AX as validated pharmacodynamic biomarkers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for MI-223

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.